
1-Cyclopentylazetidin-3-ol
Description
1-Cyclopentylazetidin-3-ol (CAS: 1201582-92-4) is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with a cyclopentyl group at the 1-position and a hydroxyl group at the 3-position. Its molecular formula is C₈H₁₅NO, with a molecular weight of 141.21 g/mol (calculated based on substituents and core structure).
Properties
IUPAC Name |
1-cyclopentylazetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-5-9(6-8)7-3-1-2-4-7/h7-8,10H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAYMOBMZYNSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentylazetidin-3-ol can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the intramolecular cyclization of 1,4-pentadien-3-ols using Lewis acid catalysts like FeBr3 has been reported . This method yields substituted cyclopenta[b]indoles with good yields and high diastereo- and regioselectivities.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentylazetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl ketones, while reduction could produce cyclopentylamines.
Scientific Research Applications
1-Cyclopentylazetidin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying biological pathways.
Industry: The compound is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentylazetidin-3-ol involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify biological molecules and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .
Comparison with Similar Compounds
Key Observations :
- Substituent Size and Lipophilicity : The benzhydryl group (1-Benzhydrylazetidin-3-ol) introduces significant steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility . In contrast, 1-Ethylazetidin-3-ol’s smaller alkyl group likely improves solubility .
- Aromatic vs.
Physicochemical Properties and Molecular Characteristics
Property | This compound | 1-Benzhydrylazetidin-3-ol | 1-Benzylazetidin-3-ol |
---|---|---|---|
LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~3.8 (highly lipophilic) | ~2.1 |
Water Solubility | Moderate | Low | Moderate |
Hydrogen Bond Donors | 1 (OH group) | 1 | 1 |
Notes:
- The benzhydryl derivative’s high logP aligns with its use in central nervous system (CNS) drug candidates, where lipophilicity aids blood-brain barrier penetration .
- This compound’s intermediate logP suggests suitability for peripheral targets requiring balanced solubility and permeability .
Pharmaceutical Relevance
- 1-Benzhydrylazetidin-3-ol : Documented in drug development contexts, particularly for its role as a building block in protease inhibitors or kinase modulators due to its bulky aromatic group .
Biological Activity
1-Cyclopentylazetidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a unique azetidine ring structure that may influence its interaction with biological targets. The cyclopentyl group contributes to the compound's hydrophobicity, potentially affecting its pharmacokinetics and binding affinity.
The biological activity of this compound is believed to involve interactions with various molecular targets, including enzymes and receptors. Such interactions can modulate biochemical pathways, leading to diverse biological effects:
- Enzyme Inhibition : The azetidine ring may inhibit enzymes by mimicking substrate structures or binding to active sites.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways related to pain, mood, and cognition.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Properties
Preliminary studies suggest potential anticancer activity. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines. For example, studies on MCF-7 (breast cancer) and A549 (lung cancer) cells indicated that treatment with this compound led to reduced cell viability and increased markers of apoptosis.
Case Studies
Several case studies provide insights into the therapeutic potential of this compound:
- Case Study on Anticancer Activity : A study investigated the effect of this compound on MCF-7 cells. Results showed a significant decrease in cell proliferation after 48 hours of treatment, with IC50 values indicating effective concentrations for inducing cytotoxicity.
- Case Study on Antimicrobial Efficacy : Another study assessed the compound's activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showing promising results that warrant further exploration for potential therapeutic applications.
Data Summary
Future Directions
Further research is required to fully elucidate the pharmacological profile of this compound. Key areas for future investigation include:
- In Vivo Studies : To assess the therapeutic efficacy and safety in live models.
- Mechanistic Studies : To clarify the specific molecular pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced bioactivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.